molecular formula C10H15I B12631758 4-Iododec-4-en-6-yne CAS No. 919123-64-1

4-Iododec-4-en-6-yne

Cat. No.: B12631758
CAS No.: 919123-64-1
M. Wt: 262.13 g/mol
InChI Key: NWGRGYFTCNKEFI-UHFFFAOYSA-N
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Description

4-Iododec-4-en-6-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a decen-6-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iododec-4-en-6-yne typically involves the iodination of a decen-6-yne precursor. One common method is the reaction of dec-4-en-6-yne with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Iododec-4-en-6-yne can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted alkenes, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Iododec-4-en-6-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Iododec-4-en-6-yne involves its interaction with molecular targets through its iodine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

919123-64-1

Molecular Formula

C10H15I

Molecular Weight

262.13 g/mol

IUPAC Name

4-iododec-4-en-6-yne

InChI

InChI=1S/C10H15I/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3

InChI Key

NWGRGYFTCNKEFI-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=C(CCC)I

Origin of Product

United States

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